4-(Difluoromethyl)piperidin-1-amine
Overview
Description
4-(Difluoromethyl)piperidin-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The difluoromethyl group attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-(Difluoromethyl)piperidin-1-amine is a derivative of piperidine, which is a key synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The primary targets of this compound are protein kinases, specifically phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .
Mode of Action
The compound interacts with its targets, PI3K and mTOR kinase, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes that they regulate.
Biochemical Pathways
The inhibition of PI3K and mTOR kinase affects several biochemical pathways. PI3K and mTOR are involved in cell growth, proliferation, differentiation, and survival . Therefore, the inhibition of these kinases can lead to the suppression of these cellular processes.
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by the liver and excreted through the kidneys .
Result of Action
The inhibition of PI3K and mTOR kinase by this compound can lead to the suppression of cell growth and proliferation . This makes it a potential therapeutic agent for conditions characterized by abnormal cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)piperidin-1-amine typically involves the introduction of a difluoromethyl group to a piperidine derivative. One common method is the difluoromethylation of piperidine using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)piperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
4-(Difluoromethyl)piperidin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidin-1-amine
- 4-(Methyl)piperidin-1-amine
- 4-(Chloromethyl)piperidin-1-amine
Uniqueness
4-(Difluoromethyl)piperidin-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(difluoromethyl)piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)5-1-3-10(9)4-2-5/h5-6H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQBQYPOOYMFID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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